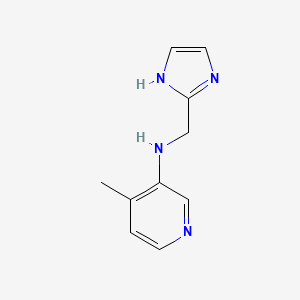
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both imidazole and pyridine moieties in its structure allows it to participate in a wide range of chemical reactions and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-pyridinecarboxaldehyde with 1H-imidazole-2-methanamine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole or pyridine rings to their respective reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be utilized in the development of advanced materials, such as catalysts and sensors.
作用机制
The mechanism of action of N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-[(1H-imidazol-2-yl)methyl]-4-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-3-methylpyridine
- N-[(1H-imidazol-2-yl)methyl]-2-methylpyridine
Uniqueness
N-[(1H-imidazol-2-yl)methyl]-4-methylpyridin-3-amine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and interaction with other molecules. This structural feature can lead to distinct properties and applications compared to its analogs.
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
N-(1H-imidazol-2-ylmethyl)-4-methylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4/c1-8-2-3-11-6-9(8)14-7-10-12-4-5-13-10/h2-6,14H,7H2,1H3,(H,12,13) |
InChI 键 |
IMWCMMOQWWIBCU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=NC=C1)NCC2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)
![(Z)-5',6'-Dichloro-[2,3'-biindolinylidene]-2',3-dione](/img/structure/B13641716.png)

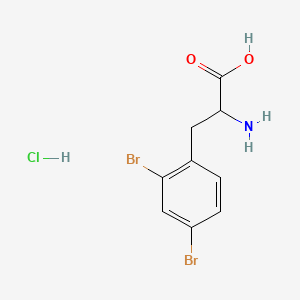
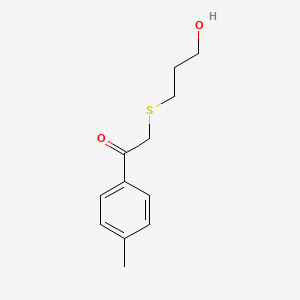
![4-[3-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13641731.png)
![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B13641732.png)

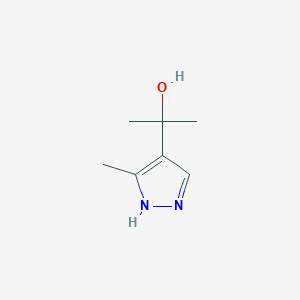
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13641737.png)
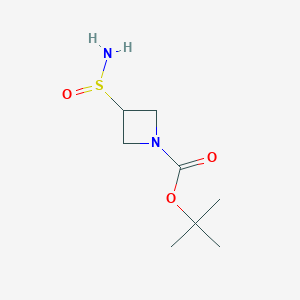

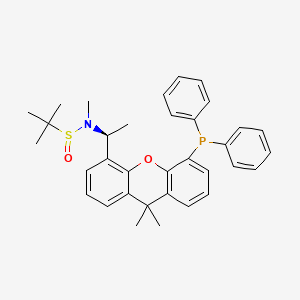
![3-Methyl-3-[4-(2-methylpropyl)phenyl]oxirane-2-carbonitrile](/img/structure/B13641745.png)
